![molecular formula C15H28O B13775977 14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
14-Methyl-13-oxabicyclo[10.3.0]pentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Methyl-13-oxabicyclo[1030]pentadecane is a chemical compound with the molecular formula C15H28O It is a bicyclic ether, which means it contains two fused rings and an oxygen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyl-13-oxabicyclo[10.3.0]pentadecane typically involves multiple steps. One common method starts with cyclododecanone, which is reacted with cyanoacetic acid in the presence of a Knoevenagel catalyst to form cyclododecenylacetonitrile. This intermediate is then hydrolyzed to cyclododecenylacetic acid, which is cyclized to form the lactone. The lactone is subsequently reduced to the corresponding diol, which is finally cyclized to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 14-Methyl-13-oxabicyclo[10.3.0]pentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
14-Methyl-13-oxabicyclo[10.3.0]pentadecane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism by which 14-Methyl-13-oxabicyclo[10.3.0]pentadecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
13-Oxabicyclo[10.3.0]pentadecane: This compound is structurally similar but lacks the methyl group at the 14th position.
Cyclododecanone: A precursor in the synthesis of 14-Methyl-13-oxabicyclo[10.3.0]pentadecane, it shares some structural features.
Tetradecahydrocyclododeca[c]furan: Another related compound with a similar bicyclic structure.
Uniqueness: this compound is unique due to the presence of the methyl group at the 14th position, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can impact its applications and properties.
Eigenschaften
Molekularformel |
C15H28O |
|---|---|
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
2-methyl-2,3,3a,4,5,6,7,8,9,10,11,12,13,13a-tetradecahydrocyclododeca[b]furan |
InChI |
InChI=1S/C15H28O/c1-13-12-14-10-8-6-4-2-3-5-7-9-11-15(14)16-13/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
GYUGXFDKYNWRDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CCCCCCCCCCC2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


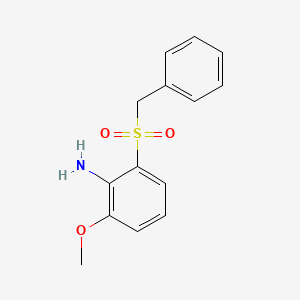
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
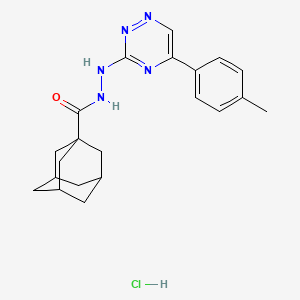

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

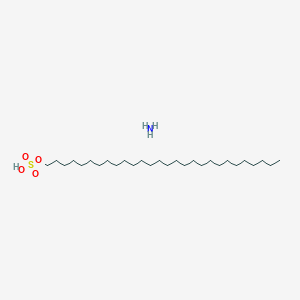
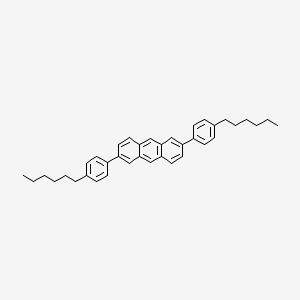
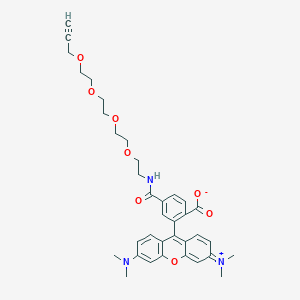

![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
